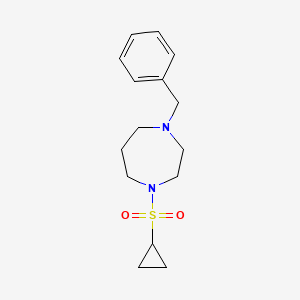![molecular formula C17H18ClN7O B6458952 5-chloro-2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine CAS No. 2549001-08-1](/img/structure/B6458952.png)
5-chloro-2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-chloro-2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms . The compound also contains a pyrazole ring, which is a three-carbon compound with two adjacent nitrogen atoms . The pyrimidine and pyrazole rings are connected by a piperidine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) . These techniques provide information about the functional groups present in the molecule, the connectivity of atoms, and the molecular weight of the compound .科学的研究の応用
Antiviral Research
The compound could potentially be used in antiviral research. For instance, similar compounds have been found to act against the tobacco mosaic virus (TMV) in preliminary bioassays .
Anticancer Research
Compounds with similar structures have shown promising anticancer properties. For example, certain substituted pyrazoline derivatives have shown anticancer activities .
Anti-inflammatory Research
The anti-inflammatory properties of similar compounds could suggest potential applications in this field. However, more research would be needed to confirm this for the specific compound .
Androgenic and Anabolic Research
Some substituted pyrazoline derivatives, which share structural similarities with the compound , have demonstrated androgenic and anabolic activities .
Anti-arrhythmic Research
There is potential for the compound to be used in anti-arrhythmic research, as similar compounds have shown anti-arrhythmic activities .
Drug Synthesis
The compound could be used in the synthesis of new drugs. For example, similar compounds have been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
特性
IUPAC Name |
2-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O/c1-24-11-13(8-23-24)12-6-21-17(22-7-12)26-15-2-4-25(5-3-15)16-19-9-14(18)10-20-16/h6-11,15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDJOCFWGJJXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6458869.png)

![2-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6458896.png)
![6-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine](/img/structure/B6458902.png)
![2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6458905.png)
![2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6458911.png)
![1-(cyclopropanesulfonyl)-4-[(4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6458912.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6458915.png)
![4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6458922.png)
![3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6458936.png)
![3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6458959.png)
![8-cyclopentyl-5-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6458966.png)
![1-(cyclopropanesulfonyl)-4-[(2-methylphenyl)methyl]-1,4-diazepane](/img/structure/B6458978.png)
![2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6458980.png)